2-(4-ethoxyphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
The compound 2-(4-ethoxyphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a triazolopyrimidine core linked to a piperazine ring and an ethoxyphenoxy-ethanone moiety.
Key structural attributes include:
- Triazolopyrimidine core: A fused bicyclic system known for its role in nucleotide mimicry and kinase binding .
- Piperazine linker: Enhances solubility and provides conformational flexibility for target engagement .
- 4-Ethoxyphenoxy group: A lipophilic substituent that may influence pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-2-33-19-8-10-20(11-9-19)34-16-21(32)29-12-14-30(15-13-29)23-22-24(26-17-25-23)31(28-27-22)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABFTXKTDXCVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing its triazolopyrimidine, piperazine, or aryl-ether functionalities. Below is a detailed analysis based on evidence-derived analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Triazolopyrimidine vs. Pyrimidinone Cores: The triazolopyrimidine core in the target compound (vs. Substitution at the triazole’s 3-position (e.g., 4-ethoxyphenyl in vs. phenyl in the target compound) modulates steric hindrance and electronic effects, influencing binding specificity .
Piperazine Modifications: Piperazine derivatives with hydrophilic groups (e.g., hydroxyethyl in ) exhibit improved aqueous solubility compared to the target compound’s unmodified piperazine, suggesting room for optimization .
Aryl-Ether Substituents: The 4-ethoxyphenoxy group in the target compound increases lipophilicity (clogP ~3.5 predicted) compared to analogs with methoxy or hydroxy groups (clogP ~2.0–2.5) . This may enhance cell permeability but reduce metabolic stability due to cytochrome P450-mediated O-deethylation .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar triazolopyrimidine-piperazine hybrids, such as Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination in ). However, the ethoxyphenoxy group may require orthogonal protection-deprotection steps, complicating yield optimization .
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